2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine
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Overview
Description
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. The structure of this compound includes a fused ring system that combines pyrazole and quinoxaline moieties, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
The synthesis of 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine typically involves multi-step reactions. One efficient method is a one-pot transition metal-free procedure. This method starts with easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines. The key steps include the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution . This method is advantageous due to its simplicity and the absence of transition metals, making it more environmentally friendly.
Chemical Reactions Analysis
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different substituted derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially in the presence of primary alkylamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions are various substituted quinoxalines and pyrazoles .
Scientific Research Applications
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as extracellular-signal-regulated kinases (ERK1 and ERK2), which are part of the mitogen-activated protein kinase (MAPK) pathway . By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine can be compared with other similar compounds, such as:
5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound also contains a pyrazole ring fused with another heterocycle and exhibits similar biological activities.
Quinolinyl-pyrazoles: These compounds share the pyrazole moiety but differ in the fused ring system, leading to different chemical and biological properties.
[1,2,4]triazolo[4,3-a]quinoxaline: This compound has a similar quinoxaline core but with a different substitution pattern, affecting its reactivity and applications.
Properties
CAS No. |
155951-25-0 |
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Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H12N4/c17-16-15-10-13(11-6-2-1-3-7-11)19-20(15)14-9-5-4-8-12(14)18-16/h1-10H,(H2,17,18) |
InChI Key |
OKSPRBDMBOSVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=CC=CC=C4N=C(C3=C2)N |
Origin of Product |
United States |
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